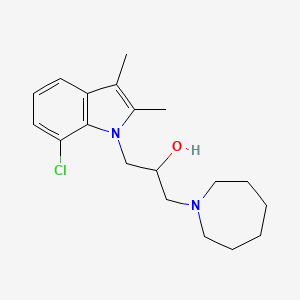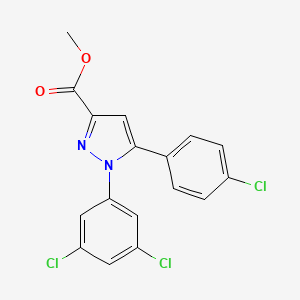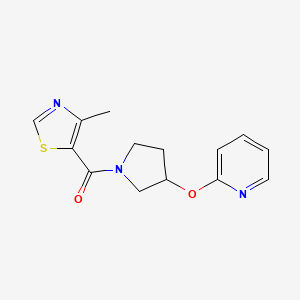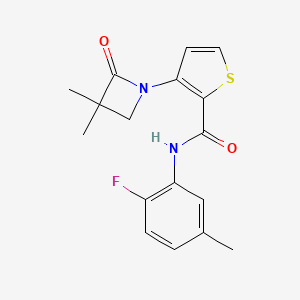
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Scientific Research Applications
Chemical Synthesis and Antioxidant Activity
The chemical synthesis of novel compounds with potential antioxidant activities has been explored through various research methodologies. One study focused on the synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids, highlighting the role of different functional groups in enhancing antioxidant activities. This study indicates that the structural manipulation of chemical compounds, akin to the base structure of 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, can result in significant antioxidant properties, emphasizing the importance of chemical innovation in developing therapeutic agents with potential antioxidant benefits (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).
Structural and Molecular Analysis
Research has also been directed towards understanding the structural and molecular characteristics of similar compounds. For instance, the X-ray diffraction data of related compounds provide insights into the crystalline structures, which are crucial for determining the physical and chemical properties essential for various applications, including pharmaceuticals and material science (M. Macías, J. Henao, L. M. Acosta, & A. Palma, 2011).
Generation of Structurally Diverse Libraries
The generation of a structurally diverse library of compounds through alkylation and ring closure reactions demonstrates the vast potential of chemical synthesis in producing a wide array of compounds for screening in pharmaceutical research. Such methodologies enable the exploration of novel therapeutic agents by altering structural elements to achieve desired biological activities (G. Roman, 2013).
Formation of Benzazepines from Indoles
The formation of benzazepines from indoles via ring expansion with dimethyl acetylenedicarboxylate, confirmed by X-ray structure determination, showcases the intricate chemical reactions that lead to novel heterocyclic compounds. This research area opens pathways to synthesizing new chemical entities with potential applications in drug discovery and development (R. Acheson, J. Bridson, & T. Cameron, 1972).
Interaction with Biological Targets
The study of the interaction of similar compounds with biological targets, such as the inhibition of fatty acid amide hydrolase, is critical for the development of new drugs. These interactions can provide insights into the therapeutic potential of compounds, including their efficacy and specificity towards certain biological pathways or diseases (J. Nakajima et al., 2012).
properties
IUPAC Name |
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-14-15(2)22(19-17(14)8-7-9-18(19)20)13-16(23)12-21-10-5-3-4-6-11-21/h7-9,16,23H,3-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUFAILCWBVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)




![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)


![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)
![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2610463.png)

